
methyl 3-(3-methoxyphenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a methylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 3-(3-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 3-(3-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-2-methylpropanol.
Substitution: Formation of substituted derivatives such as 3-(3-nitrophenyl)-2-methylpropanoate or 3-(3-bromophenyl)-2-methylpropanoate.
Applications De Recherche Scientifique
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(3-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester moiety can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-methoxyphenyl)-2-methylpropanoate: Similar structure but with the methoxy group in the para position.
Methyl 3-(3-hydroxyphenyl)-2-methylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-(3-methoxyphenyl)-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate is unique due to the specific positioning of the methoxy group on the aromatic ring and the methyl group on the propanoate moiety
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 3-(3-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)15-3)7-10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
YOIMDRWWRMRCBA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


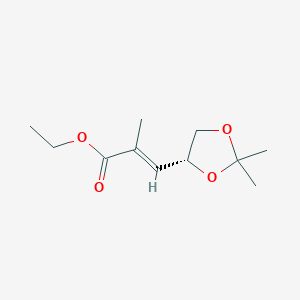
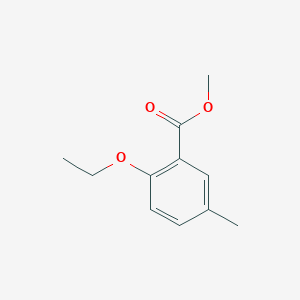
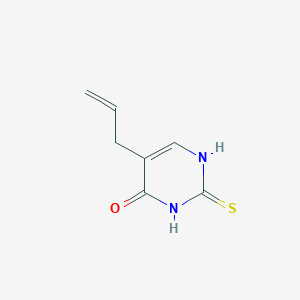



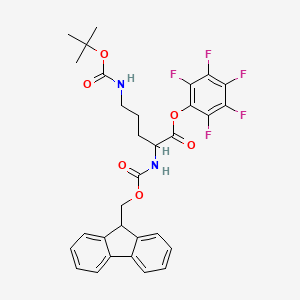
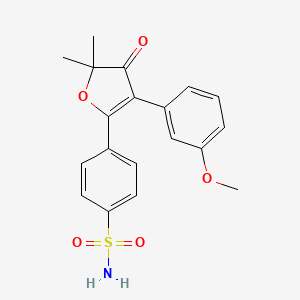
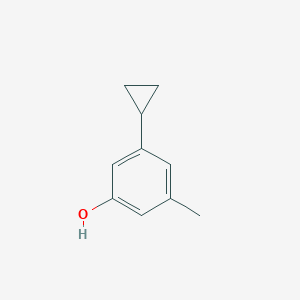

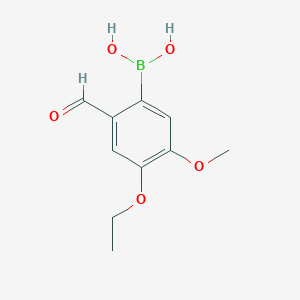

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)

